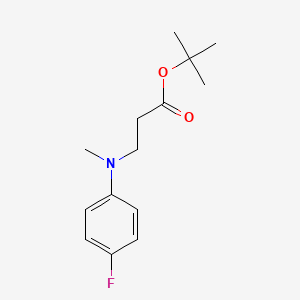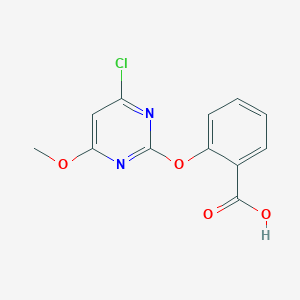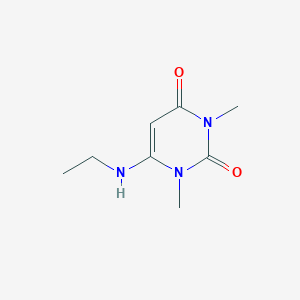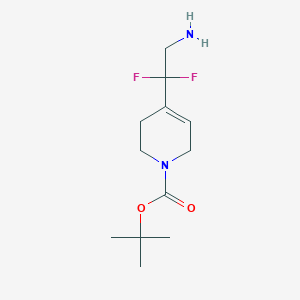
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Difluoroethyl Group: This step may involve the use of a difluoroethylating agent under specific conditions to introduce the difluoroethyl moiety.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could potentially reduce the difluoroethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino group or the difluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Pyridine derivatives.
Reduction Products: Reduced difluoroethyl derivatives.
Substitution Products: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, dihydropyridines typically act by blocking calcium channels, which affects muscle contraction and neurotransmitter release. The difluoroethyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the difluoroethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Propiedades
Fórmula molecular |
C12H20F2N2O2 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h4H,5-8,15H2,1-3H3 |
Clave InChI |
IPNQYOLHLPTVEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


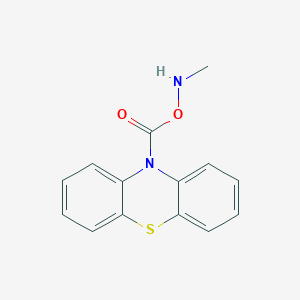
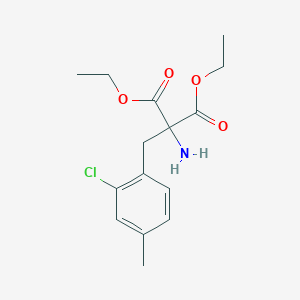

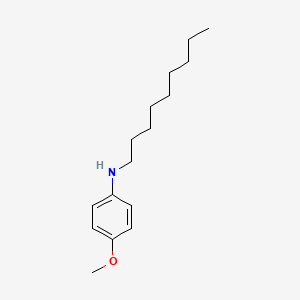
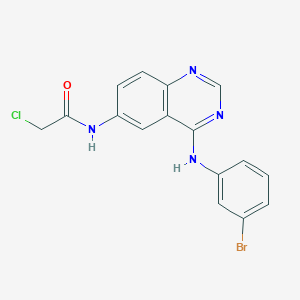
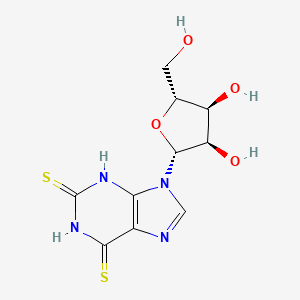
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)

